Cas no 2229249-35-6 ({3-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl-2,2-dimethylcyclopropyl}methanamine)

{3-1-(Cyclopropylmethyl)-1H-1,2,3-triazol-4-yl-2,2-dimethylcyclopropyl}methanamine is a structurally unique cyclopropylmethyl-substituted triazole derivative with potential applications in pharmaceutical and agrochemical research. Its rigid cyclopropane and triazole moieties contribute to enhanced metabolic stability and selective binding properties, making it a valuable scaffold for drug discovery. The compound's compact, sterically constrained structure may improve target engagement and reduce off-target effects. Its amine functional group offers versatility for further derivatization, enabling the development of novel bioactive molecules. This intermediate is particularly relevant for medicinal chemistry programs targeting CNS or antimicrobial agents, where its balanced lipophilicity and conformational restriction could optimize pharmacokinetic profiles. Proper handling is advised due to its reactive amine group.
{3-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl-2,2-dimethylcyclopropyl}methanamine structure
2229249-35-6 structure
Product Name:{3-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl-2,2-dimethylcyclopropyl}methanamine
CAS No:2229249-35-6
MF:C12H20N4
MW:220.314002037048
CID:6082963
PubChem ID:165611120
Update Time:2025-05-20

{3-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl-2,2-dimethylcyclopropyl}methanamine Chemical and Physical Properties

Names and Identifiers

    • {3-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl-2,2-dimethylcyclopropyl}methanamine
    • {3-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]-2,2-dimethylcyclopropyl}methanamine
    • EN300-1755216
    • 2229249-35-6
    • Inchi: 1S/C12H20N4/c1-12(2)9(5-13)11(12)10-7-16(15-14-10)6-8-3-4-8/h7-9,11H,3-6,13H2,1-2H3
    • InChI Key: YDLVRTSUSWRXAA-UHFFFAOYSA-N
    • SMILES: N1(CC2CC2)C=C(C2C(CN)C2(C)C)N=N1

Computed Properties

  • Exact Mass: 220.16879665g/mol
  • Monoisotopic Mass: 220.16879665g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 274
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 56.7Ų

{3-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl-2,2-dimethylcyclopropyl}methanamine Pricemore >>

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Additional information on {3-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl-2,2-dimethylcyclopropyl}methanamine

Recent Advances in the Study of {3-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl-2,2-dimethylcyclopropyl}methanamine (CAS: 2229249-35-6)

The compound {3-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl-2,2-dimethylcyclopropyl}methanamine (CAS: 2229249-35-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, pharmacological properties, and emerging applications in drug discovery.

Recent studies have highlighted the compound's role as a versatile scaffold in the development of novel bioactive molecules. Its structure, featuring a cyclopropylmethyl-substituted triazole ring and a dimethylcyclopropylmethanamine moiety, offers a unique combination of rigidity and functional group diversity, making it an attractive candidate for targeting various biological pathways. Researchers have successfully employed click chemistry strategies to synthesize derivatives of this compound, enabling rapid exploration of its structure-activity relationships (SAR).

Pharmacological evaluations have revealed promising activity profiles for this compound and its derivatives. In vitro studies demonstrate significant interactions with central nervous system (CNS) targets, particularly neurotransmitter receptors and transporters. The compound's ability to modulate dopaminergic and serotonergic systems suggests potential applications in neuropsychiatric disorders, including depression and anxiety. Additionally, preliminary data indicate possible anti-inflammatory and analgesic properties, warranting further investigation.

Recent structural optimization efforts have focused on improving the compound's pharmacokinetic properties while maintaining its biological activity. Modifications to the cyclopropyl and triazole moieties have yielded derivatives with enhanced metabolic stability and blood-brain barrier permeability. These advancements have positioned the compound as a lead structure for developing next-generation CNS therapeutics with improved safety and efficacy profiles.

The compound's mechanism of action has been partially elucidated through molecular docking studies and functional assays. These investigations suggest that it acts as a modulator rather than a simple agonist or antagonist, potentially explaining its broad spectrum of biological activities. The unique spatial arrangement of its functional groups appears to enable simultaneous interactions with multiple binding sites, offering opportunities for developing multifunctional therapeutic agents.

Ongoing research is exploring the compound's potential in combination therapies and targeted drug delivery systems. Its chemical structure allows for facile conjugation with various targeting moieties and drug molecules, making it a valuable building block in the design of precision medicines. Recent patent filings indicate growing commercial interest in this compound and its derivatives, particularly for neurological and inflammatory indications.

In conclusion, {3-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl-2,2-dimethylcyclopropyl}methanamine represents a promising chemical entity with diverse therapeutic potential. The compound's unique structural features, combined with its demonstrated biological activities, make it a valuable tool for medicinal chemistry research and drug development. Future studies should focus on further elucidating its mechanism of action, optimizing its pharmacological profile, and exploring its clinical potential across various therapeutic areas.

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